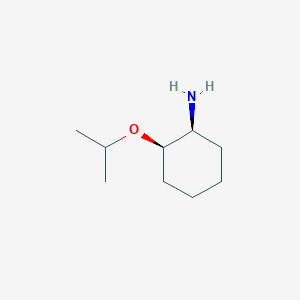![molecular formula C13H9BrN2O2S B12276026 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12276026.png)
1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core substituted with a benzenesulfonyl group and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine typically involves the coupling of a benzenesulfonyl chloride with a pyrrolo[3,2-b]pyridine derivative. The reaction is often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in the presence of a solvent like 1,2-dichloroethane . The bromination step can be achieved using bromine or N-bromosuccinimide under controlled conditions .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the preparation of complex organic molecules.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical characteristics
Mecanismo De Acción
The mechanism of action for 1-(benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzenesulfonyl group can form strong interactions with biological molecules, while the bromine atom can participate in halogen bonding .
Comparación Con Compuestos Similares
- 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness: 1-(Benzenesulfonyl)-2-bromo-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The presence of the benzenesulfonyl group also imparts distinct electronic and steric properties that can affect its behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C13H9BrN2O2S |
|---|---|
Peso molecular |
337.19 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-bromopyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
VGPMUKMFYHBMIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Br)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


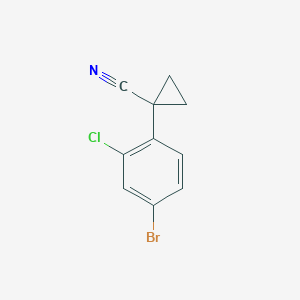
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)
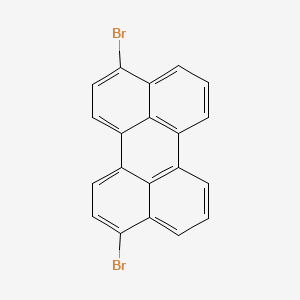
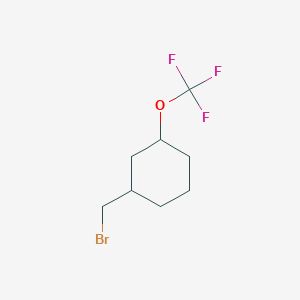

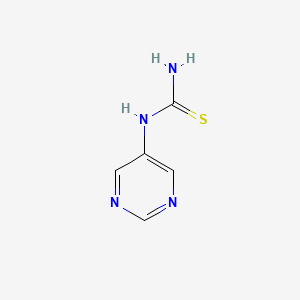
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)
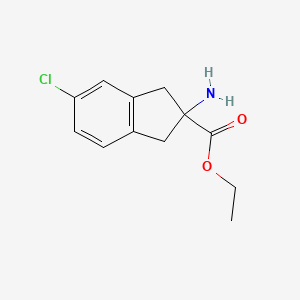

![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![2-{3-Amino-6-phenylthieno[2,3-B]pyridine-2-amido}benzoic acid](/img/structure/B12275998.png)
